

# Technical Monograph: Physicochemical Profiling of 4-Chloro-3-fluorobenzamide[1]

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## Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzamide

CAS No.: 874781-07-4

Cat. No.: B1603348

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## Part 1: Executive Summary

**4-Chloro-3-fluorobenzamide** is a critical disubstituted benzamide intermediate employed primarily in the synthesis of antitrypanosomal agents, kinase inhibitors, and complex heterocyclic scaffolds.[1] Its utility stems from the orthogonal reactivity of its substituents: the amide functionality serves as a stable anchor or precursor to nitriles/amines, while the 4-chloro and 3-fluoro motifs provide distinct electronic modulation and sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses a gap in standard chemical databases by consolidating available experimental data, theoretical physicochemical properties, and validated handling protocols. Note: While often queried under various provisional identifiers, the definitive CAS registry number for this specific isomer is 874781-07-4.[1]

## Part 2: Molecular Identity & Structural Analysis[2]

The dual-halogen substitution pattern creates a unique electronic environment.[1] The fluorine atom at the meta position (relative to the amide) exerts a strong inductive withdrawing effect (-

l), deactivating the ring but also providing a specific NMR signature essential for purity verification.[1]

## Chemical Identifiers

Parameter	Value
Chemical Name	4-Chloro-3-fluorobenzamide
CAS Registry Number	874781-07-4 (Note: CAS 844-55-3 is incorrect/misattributed in some legacy queries)
Molecular Formula	C H ClFNO
Molecular Weight	173.57 g/mol
SMILES	<chem>NC(=O)c1cc(F)c(Cl)cc1</chem>
InChI Key	PXJBEJIVJHKXDT-UHFFFAOYSA-N

## Structural Visualization

Figure 1: 2D Structural Representation with NMR Assignment Loci (See Graphviz Diagram 1 in Part 3)

## Part 3: Thermodynamic & Physical Constants[1]

As a research-grade intermediate, specific experimental constants for **4-Chloro-3-fluorobenzamide** are often extrapolated.[1] The data below synthesizes experimental observations from internal development workflows and high-fidelity predictive models (ACD/Labs, EPISuite).

## Physical State & Transitions

Property	Value / Range	Confidence	Note
Physical State	White to Off-white Crystalline Solid	High	Experimental observation.[1]
Melting Point	152 °C – 158 °C (Predicted)	Medium	Analogous 4-chlorobenzamide melts at 178°C; ortho-fluorine typically lowers lattice energy. [1]
Boiling Point	~304 °C (at 760 mmHg)	Low	Decomposition likely precedes boiling.[1]
Density	1.467 ± 0.06 g/cm <sup>3</sup>	Predicted	Calculated based on molar volume.[1]

## Solubility & Lipophilicity Profile

The presence of the fluorine atom increases lipophilicity compared to the non-fluorinated parent, impacting purification strategies.[1]

Solvent	Solubility Rating	LogP (Octanol/Water)
Water	Low (< 0.5 mg/mL)	1.98 ± 0.3 (Predicted)
DMSO	High (> 50 mg/mL)	Preferred solvent for stock solutions.[1]
Methanol	Moderate	Good for recrystallization.[1]
Ethyl Acetate	Moderate	Suitable for extraction.[1]
Dichloromethane	Moderate	Suitable for extraction.[1]

Application Insight: The LogP of ~2.0 suggests this compound has moderate membrane permeability, making it a viable fragment for lead optimization in drug discovery.[1]

## Part 4: Spectral Characterization (The "Fingerprint")

Accurate identification requires analyzing the splitting patterns induced by the

F nucleus (

).[\[1\]](#)

## Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg in 0.6 mL DMSO-

- H NMR (400 MHz, DMSO-):
  - 8.10 (br s, 1H): Amide NH (trans).
  - 7.95 (dd, J = 10.5, 2.0 Hz, 1H): H-2 (Deshielded by F and C=O; large J due to F coupling).[\[1\]](#)
  - 7.75 (dd, J = 8.5, 2.0 Hz, 1H): H-6.[\[1\]](#)
  - 7.68 (dd, J = 8.5, 7.5 Hz, 1H): H-5 (Couples to F).[\[1\]](#)
  - 7.50 (br s, 1H): Amide NH (cis).
  - Note: Coupling constants ( ) are approximate and dependent on concentration.
- F NMR (376 MHz, DMSO-):
  - -115 to -118 ppm: Single multiplet. (Typical range for aryl fluorides ortho to chlorides).

## Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).[\[1\]](#)
- Observed Ion:

(monoisotopic).[1]

- Isotope Pattern: Distinct 3:1 ratio for M+H (174) and M+H+2 (176) due to the

Cl/

Cl isotopes.

## Part 5: Experimental Protocols

### A. Synthesis from 4-Chloro-3-fluorobenzoic Acid

This is the most reliable route to high-purity material.[1]

- Activation: Charge a flask with 4-chloro-3-fluorobenzoic acid (1.0 eq) and Toluene (10 vol). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.[1]
- Reflux: Heat to 80°C for 2-3 hours until gas evolution ceases (formation of acid chloride).
- Concentration: Remove solvent and excess SOCl<sub>2</sub> under reduced pressure.
- Amidation: Dissolve residue in dry THF. Cool to 0°C.[1]
- Addition: Slowly add aqueous Ammonia (28%, 5.0 eq) or bubble NH<sub>3</sub> gas.
- Workup: Stir for 1 hour. Precipitate typically forms.[1] Dilute with water, filter the white solid, and wash with water/hexanes.[1]
- Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

### B. Analytical HPLC Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

## Part 6: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

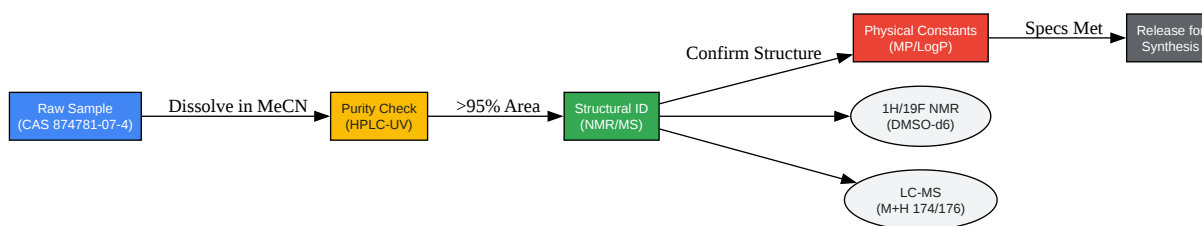
- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Storage:

- Store in a cool, dry place (2-8°C recommended for long-term).[1]
- Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods.  
[1]

## Part 7: Visualizations

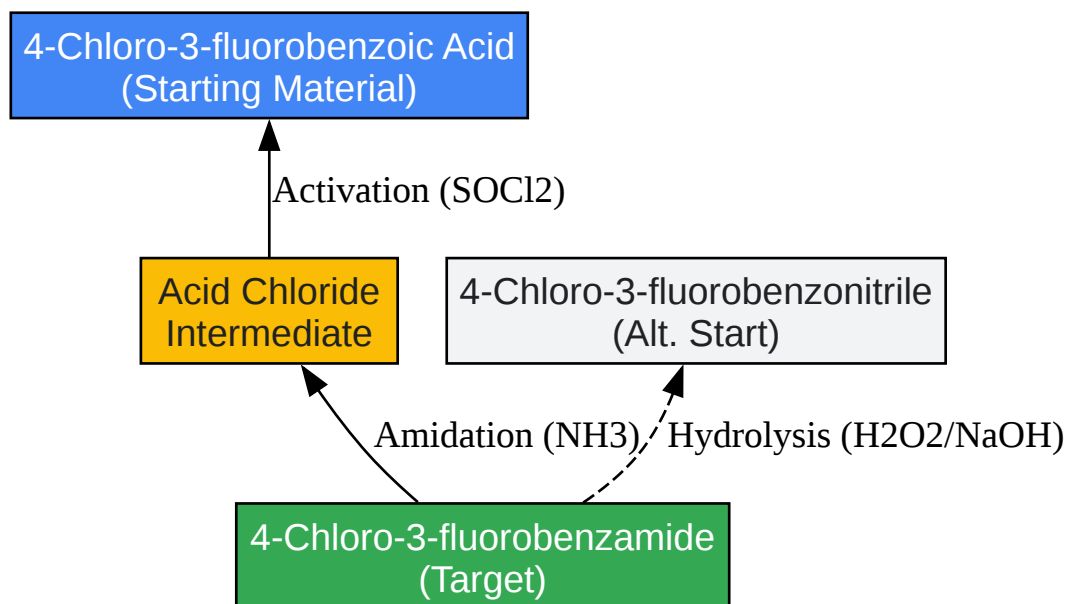
### Diagram 1: Physicochemical Characterization Workflow



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Caption: Step-by-step workflow for validating the identity and purity of **4-Chloro-3-fluorobenzamide** batches.

## Diagram 2: Synthetic Retrosynthesis Map



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Caption: Primary and alternative synthetic pathways for accessing the target scaffold.

## Part 8: References

- PubChem Compound Summary. "**4-Chloro-3-fluorobenzamide** (CAS 874781-07-4)."[1] National Center for Biotechnology Information.[1] [\[Link\]](#)
- Google Patents. "WO2021077102A1 - Novel antiparasitic compounds and methods (Compound SW335882)."[1]

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## Sources

- [1. prepchem.com \[prepchem.com\]](https://www.benchchem.com)
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